Helicid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

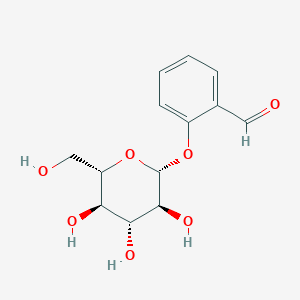

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Helicid Analysis and Characterization

In Vitro and In Vivo Research Models

Cell Culture Models for Mechanistic Studies

Cell culture models serve as indispensable tools for dissecting the intricate molecular mechanisms underlying the effects of Helicid. These in vitro systems allow for controlled experimental conditions to investigate cellular responses, signaling pathways, and gene expression changes induced by the compound.

One notable application involves the use of rat glioma C6 cells to explore the impact of this compound on lipopolysaccharide (LPS)-induced apoptosis science.govciteab.com. Research has demonstrated that this compound plays a role in regulating the CytC/caspase9/caspase3 signaling pathway, leading to an improvement in apoptosis indices within C6 cells science.govciteab.com. This effect was shown to be mediated through the overexpression of SH2D5 science.govciteab.com. Further mechanistic insights were gained by observing that the silencing of SH2D5 reversed the beneficial effects of this compound on these apoptotic indicators science.govciteab.com. Additionally, studies revealed that this compound, similar to 5-aza-2′-deoxycytidine (5-AzaD), could reverse the hypermethylation and low expression of SH2D5 observed in LPS-induced C6 cells, suggesting an epigenetic modulatory role science.govciteab.com.

Cell culture models are broadly utilized in drug discovery for mechanistic studies and as permeability screens, offering a controlled environment to study metabolic regulation and cell signaling networks fishersci.ca. They are also instrumental in process development and diagnostics, providing a platform to understand how compounds interact with biological systems at a fundamental level nih.govfrontiersin.org.

Animal Models for Preclinical Investigations

Animal models are critical for preclinical investigations of this compound, providing a more complex biological context to assess its systemic effects, efficacy, and pharmacokinetic behavior before human trials. These in vivo studies offer valuable insights into the compound's safety, function, and potential therapeutic applications.

Pharmacokinetic studies in beagle dogs have been conducted to determine the bioavailability and disposition of this compound. Following intravenous (i.v.) administration, this compound exhibited a mean area under the curve from time zero to infinity (AUC0-∞) of 12062.06 ± 2482.69 ng/mL·h and a terminal half-life (t1/2 z) of 2.91 ± 1.37 h. The maximum concentration (Cmax) reached 35613.23 ± 8157.18 ng/mL. After intragastric gavage (i.g.) administration, the AUC0-∞ was 7589.16 ± 1797.20 ng/mL·h, with a longer t1/2 z of 4.10 ± 4.35 h. The Cmax was observed at 0.58 ± 0.20 h, and the absolute bioavailability (F) of this compound was determined to be 15.74 ± 1.87%.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter (Unit) | Intravenous (i.v.) Mean ± SD | Intragastric Gavage (i.g.) Mean ± SD |

| AUC0-∞ (ng/mL·h) | 12062.06 ± 2482.69 | 7589.16 ± 1797.20 |

| t1/2 z (h) | 2.91 ± 1.37 | 4.10 ± 4.35 |

| Cmax (ng/mL) | 35613.23 ± 8157.18 | N/A (Cmax was observed at 0.58 ± 0.20 h for i.g.) |

| Tmax (h) | N/A | 0.58 ± 0.20 |

| F (%) | N/A | 15.74 ± 1.87 |

Note: N/A indicates not applicable for the given administration route for that specific parameter.

In neuropathic pain-like models in mice, using partial sciatic nerve ligation, this compound at doses of 100, 200, or 400 mg/kg was shown to increase the mechanical threshold by 2.5-, 2.8-, and 3.1-fold, respectively, for 3 hours post-administration. Furthermore, this compound at 200 and 400 mg/kg, administered at 07:00 hours, increased non-rapid eye movement sleep in a 3-hour period by 1.27- and 1.35-fold in these mice. Immunohistochemical studies in this model also indicated that this compound (400 mg/kg) reversed the increased c-Fos expression in neurons of the rostral anterior cingulate cortex and tuberomammillary nucleus, and the decreased c-Fos expression in the ventrolateral preoptic area, which were induced by partial sciatic nerve ligation.

Rat models of chronic unpredictable mild stress (CUMS) have been utilized to investigate the antidepressant-like effects of this compound and its influence on the neurocalcin delta (NCALD) gene. Additionally, this compound's protective effects against acute liver injury induced by carbon tetrachloride (CCl4) were studied in mice. This compound treatment significantly reduced elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, improved hepatic pathological damage, increased the activity of total superoxide (B77818) dismutase (T-SOD), glutathione (B108866) (GSH), and catalase (CAT), and decreased malondialdehyde (MDA) levels in CCl4-treated mice. It also reduced the activity of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Bioanalytical Method Validation for Pharmacokinetic Studies

The accurate and reliable quantification of this compound in biological matrices is fundamental for pharmacokinetic studies. Bioanalytical method validation ensures that the analytical method is suitable for its intended purpose, adhering to established regulatory guidelines.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative detection of this compound in human plasma. This method incorporated bergeninum as the internal standard (IS). The sample preparation involved protein precipitation, followed by high-performance liquid chromatography (HPLC) separation, and quantification using an MS/MS system in negative electrospray ionization mode with multiple reaction monitoring (MRM).

The specific precursor→product ion transitions monitored were m/z 282.8→120.9 for this compound and m/z 326.9→192.2 for the internal standard, bergeninum. The lower limit of quantification (LLOQ) for this compound was established at 0.2 μg/L. The calibration curves demonstrated linearity across a concentration range of 0.2-20 μg/L.

Method precision and accuracy were rigorously assessed through intra- and inter-batch analyses of quality control (QC) samples at concentrations of 0.4, 2, and 20 μg/L. The results indicated good precision, with relative standard deviation (%R.S.D.) values ranging between 2.69% and 5.47%, and good accuracy, with values between 96.15% and 105.05%. Furthermore, this compound demonstrated stability in human plasma when stored at room temperature for at least 24 hours, at 4°C for at least 24 hours, at -20°C for at least one month, and through routine three freeze-thaw cycles. This validated assay provides a robust tool for evaluating the pharmacokinetic profile of this compound in humans.

Table 2: Key Validation Parameters for this compound LC-MS/MS Method in Human Plasma

| Parameter | Value/Range |

| Internal Standard (IS) | Bergeninum |

| This compound MRM Transition (m/z) | 282.8 → 120.9 |

| IS MRM Transition (m/z) | 326.9 → 192.2 |

| Lower Limit of Quantification (LLOQ) | 0.2 μg/L |

| Linear Range | 0.2 - 20 μg/L |

| Intra-batch Precision (%R.S.D.) | 2.69% - 5.47% (at 0.4, 2, 20 μg/L) |

| Inter-batch Precision (%R.S.D.) | 2.69% - 5.47% (at 0.4, 2, 20 μg/L) |

| Intra-batch Accuracy (%) | 96.15% - 105.05% (at 0.4, 2, 20 μg/L) |

| Inter-batch Accuracy (%) | 96.15% - 105.05% (at 0.4, 2, 20 μg/L) |

| Stability (Room Temp) | Stable for at least 24 hours |

| Stability (4°C) | Stable for at least 24 hours |

| Stability (-20°C) | Stable for at least 1 month |

| Stability (Freeze-Thaw) | Stable for routine three cycles |

Bioanalytical method validation is a critical process to ensure the acceptability of assay performance and the reliability of analytical results, particularly for measuring drug and metabolite concentrations in biological samples from nonclinical toxicokinetic (TK) and pharmacokinetic (PK) studies, as well as all phases of clinical trials. Full validation is typically required for the primary biological matrix supporting regulatory submissions. It is also stipulated that calibration standards and quality control (QC) samples should be prepared from separate stock solutions, and a suitable internal standard should be incorporated during sample processing. Guidelines such as ICH M10 provide comprehensive frameworks for bioanalytical method validation.

Pharmacological Activities and Biological Mechanisms of Helicid

Anti-inflammatory Actions

Modulation of Inflammatory Signaling Pathways

Helicid's anti-inflammatory effects are significantly mediated through the modulation of key signaling pathways. Research indicates that this compound can alleviate inflammation by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, studies have shown that this compound can reduce the phosphorylation of p65 and IκB protein, which are critical components of the NF-κB pathway. This action leads to a decrease in the activation of NF-κB, thereby attenuating inflammatory responses researchgate.netnih.govnih.gov. For instance, in models of acute liver injury induced by carbon tetrachloride (CCl4), this compound's protective effects were attributed to its ability to modulate the NF-κB signaling pathway researchgate.netnih.gov. Furthermore, in a rat model of chronic unpredictable mild stress (CUMS), this compound was found to repress hippocampal neuro-inflammation by abating the activation of the IKK/IκBα/NF-κB pathway researchgate.netnih.gov.

Reduction of Inflammatory Factors in Specific Cell Types

This compound has been shown to reduce the concentrations of various pro-inflammatory factors in tissues and specific cell types. It effectively decreases the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) researchgate.netnih.govpatsnap.com. For example, in CCl4-induced acute liver injury in mice, this compound treatment significantly reduced the activity of TNF-α, IL-1β, and IL-6 researchgate.netnih.gov. Similarly, in the hippocampus of rats exposed to chronic unpredictable mild stress, this compound was observed to decrease levels of IL-1β, IL-6, and TNF-α researchgate.net. In C6 glioma cells stimulated with lipopolysaccharide (LPS), this compound reduced inflammatory factor levels, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and oxidative stress through the modulation of prepronociceptin (PNOC) and the Akt signaling pathway nih.govresearchgate.net.

Table 1: Impact of this compound on Inflammatory Factors

| Inflammatory Factor | Effect of this compound | Context/Cell Type | Reference |

| TNF-α | Reduced | CCl4-induced acute liver injury (mice), Hippocampus (rats), C6 glioma cells (LPS-induced) | researchgate.netnih.govnih.govnih.govresearchgate.net |

| IL-1β | Reduced | CCl4-induced acute liver injury (mice), Hippocampus (rats) | researchgate.netnih.govnih.gov |

| IL-6 | Reduced | CCl4-induced acute liver injury (mice), Hippocampus (rats) | researchgate.netnih.govnih.gov |

| iNOS | Reduced | Hippocampus (rats), C6 glioma cells (LPS-induced) | nih.govresearchgate.net |

| COX-2 | Reduced | Hippocampus (rats), C6 glioma cells (LPS-induced) | nih.govresearchgate.net |

Antioxidant Activities

This compound possesses significant antioxidant properties, contributing to its protective effects against oxidative stress researchgate.netnih.govpatsnap.com. This activity is crucial in mitigating cellular damage caused by reactive oxygen species (ROS) and maintaining cellular homeostasis.

Free Radical Scavenging Capabilities

One of the primary mechanisms of this compound's antioxidant action is its ability to scavenge free radicals patsnap.com. By neutralizing these highly reactive molecules, this compound helps protect cells from oxidative damage patsnap.com. While specific detailed research findings on DPPH, ABTS, or hydroxyl radical scavenging capabilities of this compound were not extensively detailed in the provided search results, its general capacity to scavenge free radicals and reduce oxidative stress is highlighted patsnap.comresearchgate.netmdpi.comresearchgate.net.

Reduction of Oxidative Stress

This compound effectively reduces oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants patsnap.com. In models of acute liver injury, this compound treatment was shown to reduce the level of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage researchgate.netnih.gov. This indicates this compound's role in protecting cellular membranes from oxidative degradation nottingham.ac.ukrsc.org. In LPS-stimulated C6 glioma cells, this compound was observed to reduce intracellular reactive oxygen species (ROS) content, further demonstrating its ability to mitigate oxidative stress nih.govresearchgate.net.

Table 2: this compound's Effect on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of this compound | Context/Cell Type | Reference |

| MDA (Malondialdehyde) | Reduced | CCl4-induced acute liver injury (mice) | researchgate.netnih.govmdpi.com |

| ROS (Reactive Oxygen Species) | Reduced | LPS-induced C6 glioma cells | nih.govresearchgate.netwestminster.ac.uk |

| Lipid Peroxidation | Inhibited | General cellular protection | nottingham.ac.ukrsc.org |

Modulation of Antioxidant Enzyme Activities

This compound enhances the activity of endogenous antioxidant enzymes, which are vital components of the body's defense system against oxidative damage mdpi.combiomedpharmajournal.orgnih.gov. Studies have reported that this compound treatment increases the activity of enzymes such as Total Superoxide (B77818) Dismutase (T-SOD), Glutathione (B108866) (GSH), and Catalase (CAT) researchgate.netnih.govasiindia.in. For instance, in CCl4-induced acute liver injury, this compound significantly increased the activity of T-SOD, GSH, and CAT, thereby bolstering the antioxidant defense system researchgate.netnih.gov. These enzymes play crucial roles in detoxifying harmful reactive oxygen species; SOD converts superoxide radicals into hydrogen peroxide, while CAT and GPx further break down hydrogen peroxide into water and oxygen nih.govturkiyeparazitolderg.orgresearchgate.netnih.gov.

Table 3: this compound's Modulation of Antioxidant Enzyme Activities

| Antioxidant Enzyme | Effect of this compound | Context/Cell Type | Reference |

| T-SOD | Increased | CCl4-induced acute liver injury (mice) | researchgate.netnih.govasiindia.in |

| GSH | Increased | CCl4-induced acute liver injury (mice) | researchgate.netnih.gov |

| CAT | Increased | CCl4-induced acute liver injury (mice) | researchgate.netnih.govasiindia.in |

Apoptosis Modulation

This compound has been linked to the modulation of apoptosis, the process of programmed cell death, which is crucial for maintaining cellular homeostasis and eliminating damaged or abnormal cells patsnap.comresearchgate.netnih.govrndsystems.com. Some studies suggest that this compound can influence apoptotic pathways, particularly in the context of cellular damage or disease patsnap.comresearchgate.netnih.gov.

Research indicates that this compound may affect the cytochrome C (CytC)/caspase-9/caspase-3 apoptosis signaling pathway researchgate.netresearchgate.netnih.gov. For example, in lipopolysaccharide (LPS)-induced C6 cells, this compound was shown to improve apoptosis indices by mediating DNA methylation of SH2D5, which in turn affected the CytC/caspase-9/caspase-3 signaling pathway researchgate.netresearchgate.netnih.gov. This suggests that this compound can regulate the balance between pro-apoptotic and anti-apoptotic proteins, influencing the cell's decision to undergo programmed cell death researchgate.netnih.gov. The main molecular components of neuronal apoptosis include Bcl-2, Bax, and caspase family proteins, and this compound's impact on these markers is being investigated researchgate.netnih.govrndsystems.commdpi.com.

Table 4: this compound's Impact on Apoptosis Markers and Pathways

| Apoptosis Marker/Pathway | Effect of this compound | Context/Cell Type | Reference |

| CytC/Caspase-9/Caspase-3 Signaling Pathway | Modulated, improved apoptosis indices | LPS-induced C6 cells | researchgate.netresearchgate.netnih.gov |

| SH2D5 DNA Methylation | Reversed hypermethylation, affected expression | LPS-induced C6 cells | researchgate.netresearchgate.netnih.gov |

| Bax/Bcl-2/Bad/Daxx Expression | Regulated | LPS-induced C6 cells | researchgate.net |

Design and Synthesis of this compound Analogues and Derivatives

The systematic modification of this compound's core structure has led to the development of numerous derivatives, each designed to optimize specific pharmacological properties. These modifications often target key functional groups, such as the 4-formyl group, or involve the incorporation of new chemical moieties. researchgate.netresearchgate.net

Modifications at the 4-Formyl Group

The 4-formyl group of this compound has been identified as a primary target for structural derivatization, aiming either to produce more potent compounds or to mitigate drug disadvantages. researchgate.netresearchgate.net Through molecular docking and hemisynthesis approaches, a variety of this compound derivatives have been prepared. researchgate.netresearchgate.net

One notable class of derivatives involves the synthesis of 1,3,4-oxadiazole (B1194373) compounds. Specifically, aryl-3-carbonyl (4-β-D-allopyranoside-yl)-benzaldehyde hydrazone derivatives (e.g., 2a-2g) served as intermediates, which were subsequently transformed into 1,3,4-oxadiazole derivatives (e.g., 3a-3g). These synthesized compounds exhibited moderate to high sedative-hypnotic activities. researchgate.netresearchgate.net

Another synthetic route involved the Claisen-Schmidt condensation of this compound with 4-substituted acetophenone, yielding E-(4-β-D-Allopyranosyloxyphenyl)-1-(4-substituted phenyl)propenone derivatives (e.g., 1a–g). Further reactions of these propenone derivatives with thiourea (B124793) led to the formation of 6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine compounds (e.g., 2a–g), with compound 2b demonstrating improved sedative-hypnotic activity. researchgate.net Additionally, this compound derivatives containing 3,4-dihydropyrimidin-2(1H)-one and 3,4-dihydropyrimidine-2(1H)-thione moieties (e.g., 3a–3f and 4a–4f) have been synthesized, also showing sedative-hypnotic effects. researchgate.net

Synthesis of Phenolic Glycoside Derivatives

This compound itself is categorized as a phenolic glycoside. researchgate.netnih.govresearchgate.net The broader class of phenolic glycosides and their derivatives are recognized for their value in the nutraceutical, pharmaceutical, and cosmetic industries. rsc.org Research into the synthesis of such compounds often explores efficient biosynthesis methods, including those utilizing biomass-derived hydroxycinnamates. rsc.org

While not exclusively focused on this compound, structure-inhibition relationship studies on phenylethanoid glycosides have provided general insights into the activity of phenolic glycosides. For instance, the presence of cinnamoyl groups was found to be essential for angiotensin-converting enzyme (ACE) inhibition. Furthermore, an increase in hydroxyl groups and reduced steric hindrance were associated with enhanced ACE inhibitory activity. westminster.ac.uk Conversely, for cholinesterase inhibition, large glycosidic forms of compounds generally exhibit weaker activity due to steric hindrance, suggesting that the size and accessibility of the glycoside moiety can significantly impact enzyme binding. mdpi.com

This compound-Quinoline Derivatives

The synthesis of this compound-quinoline derivatives has been explored to combine the pharmacological attributes of both this compound and the quinoline (B57606) scaffold. This compound-quinoline compound 2 was synthesized efficiently using L-proline as an organocatalyst. researchgate.netsioc-journal.cn Subsequent derivatization from compound 2 led to a series of quinoline derivatives, including compounds 3a–3c, 4, and 5a–5c. researchgate.netsioc-journal.cn Among these, compound 5b was noted for its good calm activity. researchgate.netsioc-journal.cn

Beyond the calm activity, quinoline derivatives in general have demonstrated diverse pharmacological profiles. For example, in the context of antitumor agents, structure-activity relationship analysis of quinoline derivatives suggests that a large and bulky alkoxy substituent at position-7 and an amino side chain at position-4 are beneficial for antiproliferative activity. Moreover, an alkylamino side chain with two CH2 units was found to be most favorable for potency. nih.gov Fluorinated quinoline analogs have also shown promising antifungal activity. mdpi.com Additionally, 6,8-disubstituted quinoline analogues have exhibited significant acetylcholinesterase (AChE) inhibitory activity, with halogen substituents on the phenyl ring improving activity in the order of fluorine (F) < chlorine (Cl). heraldopenaccess.us

This compound-Flavone Derivatives

This compound-flavone derivatives represent another class of compounds synthesized by integrating the this compound structure with a flavone (B191248) moiety. Derivatives such as compounds 8 and 9a–9c were prepared using starting materials including benzyl (B1604629) bromide, this compound, 2'-hydroxyacetophenone, semicarbazide (B1199961) hydrochloride, hydroxylamine (B1172632) hydrochloride, and methoxy (B1213986) amine hydrochloride. researchgate.netsioc-journal.cn Bioassay tests revealed that compound 9b exhibited good calm activity. researchgate.netsioc-journal.cn

Similar to this compound-quinoline derivatives, general structure-activity relationship studies on flavone derivatives (not directly linked to this compound) provide context for their potential. For instance, in anticancer research, flavone derivatives substituted at the 4'-OH position have shown potent antiproliferative activities. The configuration of the methyl amino acid attached to the flavone structure, particularly at the 4'-position, has been shown to influence anticancer activity. nih.govresearchgate.net

This compound Derivatives with Benzyl Protection

The synthesis of this compound derivatives often involves the protection of hydroxyl groups, particularly at the allopyranosyloxy moiety, using benzyl groups. researchgate.netresearchgate.net These benzyl-protected derivatives have been synthesized and subsequently evaluated for their sedative-hypnotic activities. researchgate.netresearchgate.net Most of these derivatives demonstrated moderate to high activity. researchgate.netresearchgate.net Notably, compound 3b exhibited the most potent sedative-hypnotic effect among the tested derivatives, with compounds 4c, 4d, and 4e also showing enhanced activity. researchgate.netresearchgate.net

Benzyl groups are commonly employed in organic synthesis for the protection of phenolic hydroxyl groups. sioc-journal.cnorganic-chemistry.org Various methods exist for the deprotection of these benzyl ethers, including the use of reagents such as BBr3, Me3SiI, AlCl3-EtSH, AlCl3-EtSH-NaI, and AlI3-EtSH. sioc-journal.cn Palladium-catalyzed hydrogenation is another widely used method for removing benzyl protecting groups. organic-chemistry.org

This compound Analogues as Acetylcholinesterase Inhibitors

While this compound itself has been reported to show no significant acetylcholinesterase (AChE) inhibitory activity up to 500 µM, researchgate.net several this compound analogues and derivatives have emerged as potent AChE inhibitors. researchgate.net A series of this compound analogues were synthesized and evaluated for their inhibitory effects on both AChE and butyrylcholinesterase (BuChE) using UV spectroscopy. researchgate.net

Key findings from these studies include the identification of compounds 5, 6d, and 8, which exhibited potent AChE inhibitory activities with low IC50 values. researchgate.net

| Compound | AChE IC50 (µM) |

| Compound 5 | 0.45 ± 0.02 |

| Compound 6d | 0.49 ± 0.02 |

| Compound 8 | 0.20 ± 0.01 |

These compounds also demonstrated high selectivity for AChE over BuChE. researchgate.net Mechanistic studies indicated that the inhibition of AChE by compounds 5, 6d, and 8 followed a mixed-type mechanism. researchgate.net

Further structure-activity insights revealed that ester derivatives of this compound, such as this compound acetic ester, showed significantly higher cholinesterase inhibitory activity (IC50 < 10 mM) compared to free this compound, being approximately 50 times more active. researchgate.net This enhancement is likely due to improved membrane penetration facilitated by the esterification. researchgate.net Interestingly, an epimer of this compound at the C-3 position showed an IC50 of 0.45 mM, in contrast to this compound's inactivity, highlighting the crucial role of stereochemistry in its biological activity. researchgate.net General SAR for AChE inhibitors suggests that the presence of hydroxyl and methoxyl groups, as well as a cationic part (e.g., nitrogen in a heterocyclic system), can influence activity, while large glycosidic forms may exhibit weaker activity due to steric hindrance. mdpi.com

This compound Hydrastine (B1673436) Acetal Imine Compounds

Specific research detailing the structure-activity relationships of "this compound Hydrastine Acetal Imine Compounds" is not extensively documented within the readily available scientific literature. Hydrastine, an isoquinoline (B145761) alkaloid, is known for its own distinct biological activities wikipedia.orguni.lulatoxan.comctdbase.org. While the concept of combining this compound with structures like hydrastine derivatives might be explored in synthetic chemistry, detailed SAR studies for this particular class of this compound derivatives are not prominent in the provided search results.

E-(4-β-D-Allopyranosyloxyphenyl)-1-(4-substituted phenyl)propenone Derivatives

E-(4-β-D-Allopyranosyloxyphenyl)-1-(4-substituted phenyl)propenone derivatives (1a–g) serve as important intermediates in the synthesis of other biologically active this compound analogues. These compounds are synthesized via the Claisen-Schmidt condensation of this compound with 4-substituted acetophenone, utilizing a 10% NaOH aqueous solution as a catalyst researchgate.netresearchgate.net. While their primary role identified in the literature is as precursors, their structural features, particularly the propenone moiety and the nature of the phenyl substituents, are critical for subsequent cyclization reactions leading to more complex derivatives. Direct, detailed structure-activity relationship studies focusing solely on the biological activities of these propenone derivatives themselves, independent of their role as intermediates, are not broadly elaborated in the provided search results. However, their formation is a prerequisite for the synthesis of the 1,3-thiazine derivatives, which have demonstrated notable biological activity researchgate.netresearchgate.net.

6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine Derivatives

The 6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine derivatives (2a–g) are synthesized through a 1,4-Michael reaction involving the E-(4-β-D-allopyranosyloxyphenyl)-1-(4-substituted phenyl)propenone derivatives (1a–g) and thiourea researchgate.netresearchgate.net. This class of compounds has shown significant promise in terms of biological activity. Notably, compound 2b, when administered at 200 mg·kg–1, demonstrated superior sedative-hypnotic activity compared to the parent this compound researchgate.netresearchgate.netnaturalspublishing.comactascientific.com.

The 1,3-thiazine core structure itself is known for its diverse pharmacological potential, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antiviral, antimalarial, and antitumor properties researchgate.netnaturalspublishing.comactascientific.com. Some derivatives within this broader class have also exhibited excellent nitric oxide synthase (NOS) inhibiting activity and antihypotensive effects naturalspublishing.comactascientific.com. The enhanced calming activity observed in compound 2b suggests that the incorporation of the 1,3-thiazine ring, along with specific aryl substitutions, contributes positively to the sedative-hypnotic profile of this compound derivatives researchgate.netresearchgate.net.

Comparative Biological Activity of this compound and Derivatives

This compound itself is recognized for its sedative, analgesic, and hypnotic effects, as well as its antioxidant and anti-inflammatory properties patsnap.comresearchgate.netresearchgate.net. Modifications to the this compound structure have frequently aimed at improving these activities or introducing new ones.

Sedative-Hypnotic Activity: Several this compound derivatives have shown enhanced sedative-hypnotic effects compared to the parent compound.

Benzyl-protected allopyranosyloxy derivatives: A series of this compound derivatives with benzyl protection of the hydroxyl group at the allopyranosyloxy moiety were synthesized. Among these, compound 3b exhibited the most potent sedative-hypnotic effect researchgate.netresearchgate.net. Derivatives 4c, 4d, and 4e also demonstrated higher sedative-hypnotic activities researchgate.net.

Mannich reaction derivatives: Derivatives synthesized via the Mannich reaction, such as compounds 2a, 2b, and 2e, displayed good calming activity, with some being more effective than this compound itself researchgate.net.

1,3-Thiazine derivatives: As mentioned, compound 2b of the 6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine series showed better sedative-hypnotic activity than this compound researchgate.netresearchgate.netnaturalspublishing.comactascientific.com.

Pyrimidine (B1678525) derivatives: The synthesis of pyrimidine derivatives of this compound aimed to improve its biological activities, particularly its slow action and low biological utilization. These derivatives were reported to exhibit good sedative effects nih.gov.

Decahydroacridine-1,8-dione containing derivatives: Seven this compound derivatives incorporating decahydroacridine-1,8-dione were prepared, and preliminary bioassay tests indicated that some of these compounds had more potent hypnotic-sedative activity than this compound researchgate.net.

Enzyme Inhibition: this compound ester derivatives have generally shown higher activities than the prototype, potentially due to improved membrane penetration researchgate.net. A notable example is the this compound acetic ester, which presented an IC50 value of less than 10 µM on cholinesterase, making it approximately 50 times more active than free this compound researchgate.net. Furthermore, specific this compound analogues have been evaluated for their cholinesterase inhibitory activities. Compounds 5, 6d, and 8 demonstrated potent acetylcholinesterase (AChE) inhibitory activities, with compound 8 exhibiting an IC50 value of 0.20 ± 0.01 µM researchgate.net. These compounds also showed high selectivity for AChE over butyrylcholinesterase (BuChE) researchgate.net. Kinetic studies confirmed a mixed-type inhibition mechanism for compounds 5, 6d, and 8 against AChE researchgate.net.

GABA Transaminase Activity: The aglycone of this compound demonstrated potent GABA transaminase activity with an IC50 value of 4.1 µg/ml. Structure-activity relationship studies indicated that the aldehyde group on the benzene (B151609) ring is crucial for this bioactivity researchgate.net.

Comparative Activity Data:

| Compound Class / Derivative | Biological Activity | Key Finding / IC50 (µM) | Reference |

| This compound | Sedative-Hypnotic | Baseline activity | researchgate.netresearchgate.net |

| This compound Acetic Ester | Cholinesterase Inhibition | < 10 µM (50x more active than this compound) | researchgate.net |

| This compound Analogue 8 | AChE Inhibition | 0.20 ± 0.01 µM | researchgate.net |

| This compound Analogue 5 | AChE Inhibition | 0.45 ± 0.02 µM | researchgate.net |

| This compound Analogue 6d | AChE Inhibition | 0.49 ± 0.02 µM | researchgate.net |

| This compound Aglycone | GABA Transaminase | 4.1 µg/ml | researchgate.net |

| 6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine (Compound 2b) | Sedative-Hypnotic | Better activity than this compound (200 mg·kg–1) | researchgate.netresearchgate.netnaturalspublishing.comactascientific.com |

| Benzyl-protected allopyranosyloxy derivative (Compound 3b) | Sedative-Hypnotic | Most potent among its series | researchgate.netresearchgate.net |

Molecular Interactions of this compound with Biological Macromolecules

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its pharmacological mechanisms. These interactions often involve specific binding sites and conformational changes in the target molecules.

Binding to Human Serum Albumin (HSA)

This compound has been shown to interact with human serum albumin (HSA), the most abundant protein in human blood plasma, which plays a critical role in the transport and distribution of various endogenous and exogenous compounds biocrick.comnih.govdntb.gov.uanih.gov. Studies employing multi-spectroscopic techniques, including steady-state fluorescence, ultraviolet-visible (UV-Vis) spectroscopy, circular dichroism (CD), and Fourier transform infrared (FTIR) spectroscopy, combined with molecular modeling, have elucidated the binding characteristics nih.gov.

This compound binds to a hydrophobic pocket within HSA, primarily through hydrophobic interactions and hydrogen bonds biocrick.comnih.gov. The binding site of this compound in HSA has been identified, and studies have determined an apparent distance of 3.33 nm between the tryptophan residue at position 214 (Trp214) of HSA and this compound, using fluorescence resonance energy transfer (FRET) biocrick.comnih.gov. Trp214 is located in subdomain IIA of HSA, which is a principal ligand binding region often referred to as Sudlow site I nih.govplos.org. The interaction mechanism involves a quenching of HSA fluorescence, which is characterized by specific binding site numbers, association constants, and thermodynamic parameters nih.gov. Furthermore, the presence of this compound induces alterations in the secondary structure of HSA, as evidenced by synchronous fluorescence, FTIR, CD, and three-dimensional fluorescence spectra biocrick.comnih.gov.

Structure Activity Relationships of Helicid and Its Derivatives

Comparative Biological Activity of this compound and Derivatives

This compound itself is known for its sedative, analgesic, and hypnotic effects, in addition to its antioxidant and anti-inflammatory properties patsnap.comresearchgate.netresearchgate.net. Structural modifications of this compound have been explored to enhance these activities or introduce new therapeutic benefits.

Sedative-Hypnotic Activity: Several this compound derivatives have shown enhanced sedative-hypnotic effects. For example, a series of this compound derivatives with benzyl (B1604629) protection of the hydroxyl group at the allopyranosyloxy moiety were synthesized, with compound 3b demonstrating the most potent sedative-hypnotic effect within its series. Other derivatives, such as 4c, 4d, and 4e, also exhibited higher sedative-hypnotic activities researchgate.netresearchgate.net. Derivatives obtained via the Mannich reaction (e.g., compounds 2a, 2b, and 2e) displayed good calming activity, with some proving more effective than this compound itself researchgate.net. Furthermore, compound 2b from the 6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine series showed better sedative-hypnotic activity than this compound researchgate.netresearchgate.netnaturalspublishing.comactascientific.com. Pyrimidine (B1678525) derivatives of this compound have also been reported to exhibit good sedative effects, addressing this compound's slow action and low biological utilization nih.gov. Additionally, this compound derivatives containing decahydroacridine-1,8-dione showed more potent hypnotic-sedative activity compared to this compound researchgate.net.

Enzyme Inhibition: this compound ester derivatives have generally demonstrated higher activities than the parent compound, possibly due to enhanced membrane penetration researchgate.net. For instance, this compound acetic ester exhibited an IC50 value of less than 10 µM for cholinesterase inhibition, making it approximately 50 times more active than free this compound researchgate.net. In studies evaluating this compound analogues for cholinesterase inhibitory activities, compounds 5, 6d, and 8 showed potent acetylcholinesterase (AChE) inhibitory effects, with compound 8 having an IC50 value of 0.20 ± 0.01 µM researchgate.net. These compounds also displayed high selectivity for AChE over butyrylcholinesterase (BuChE) researchgate.net. Kinetic studies indicated a mixed-type inhibition mechanism for compounds 5, 6d, and 8 against AChE researchgate.net.

GABA Transaminase Activity: The aglycone of this compound demonstrated potent GABA transaminase activity with an IC50 value of 4.1 µg/ml. Structure-activity relationship studies revealed that the aldehyde group on the benzene (B151609) ring is essential for this bioactivity researchgate.net.

Comparative Activity Data:

| Compound Class / Derivative | Biological Activity | Key Finding / IC50 (µM) | Reference |

| This compound | Sedative-Hypnotic | Baseline activity | researchgate.netresearchgate.net |

| This compound Acetic Ester | Cholinesterase Inhibition | < 10 µM (50x more active than this compound) | researchgate.net |

| This compound Analogue 8 | AChE Inhibition | 0.20 ± 0.01 µM | researchgate.net |

| This compound Analogue 5 | AChE Inhibition | 0.45 ± 0.02 µM | researchgate.net |

| This compound Analogue 6d | AChE Inhibition | 0.49 ± 0.02 µM | researchgate.net |

| This compound Aglycone | GABA Transaminase | 4.1 µg/ml | researchgate.net |

| 6H-2-Amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazine (Compound 2b) | Sedative-Hypnotic | Better activity than this compound (at 200 mg·kg–1) | researchgate.netresearchgate.netnaturalspublishing.comactascientific.com |

| Benzyl-protected allopyranosyloxy derivative (Compound 3b) | Sedative-Hypnotic | Most potent among its series | researchgate.netresearchgate.net |

Molecular Interactions of this compound with Biological Macromolecules

Understanding the molecular interactions of this compound with biological macromolecules is fundamental to elucidating its mechanisms of action and pharmacological effects. These interactions often involve specific binding sites and can induce conformational changes in the target molecules.

Binding to Human Serum Albumin (HSA)

This compound has been shown to interact with human serum albumin (HSA), a highly abundant plasma protein critical for the transport and distribution of various compounds in the bloodstream biocrick.comnih.govdntb.gov.uanih.gov. Comprehensive studies utilizing multi-spectroscopic techniques, including steady-state fluorescence, ultraviolet-visible (UV-Vis) spectroscopy, circular dichroism (CD), and Fourier transform infrared (FTIR) spectroscopy, in conjunction with molecular modeling, have provided insights into this binding nih.gov.

This compound binds to a hydrophobic pocket within HSA, primarily through hydrophobic interactions and hydrogen bonds biocrick.comnih.gov. The specific binding site of this compound in HSA has been identified, and fluorescence resonance energy transfer (FRET) studies have determined an apparent distance of 3.33 nm between this compound and the tryptophan residue at position 214 (Trp214) of HSA biocrick.comnih.gov. Trp214 is located in subdomain IIA of HSA, which corresponds to Sudlow site I, a major ligand binding region nih.govplos.org. The binding mechanism involves a quenching of HSA fluorescence, and its characteristics, such as binding site numbers, association constants, and thermodynamic parameters, have been investigated nih.gov. Furthermore, the interaction with this compound induces alterations in the secondary structure of HSA, as observed through synchronous fluorescence, FTIR, CD, and three-dimensional fluorescence spectra biocrick.comnih.gov.

Interaction with Cellular Receptors and Enzymes

This compound is believed to exert its pharmacological effects through interactions with various cellular receptors and enzymes patsnap.com. These interactions contribute to its diverse biological activities.

Enzyme Interactions:

GABA Transaminase: The aglycone of this compound has demonstrated potent inhibitory activity against GABA transaminase, an enzyme involved in the metabolism of the neurotransmitter GABA researchgate.net. The aldehyde group on the benzene ring of the aglycone is critical for this observed bioactivity researchgate.net.

Acetylcholinesterase (AChE): Certain this compound analogues have been identified as potent inhibitors of acetylcholinesterase, an enzyme crucial for cholinergic neurotransmission researchgate.net. These analogues exhibited high selectivity for AChE over butyrylcholinesterase (BuChE) and demonstrated a mixed-type inhibition mechanism researchgate.net.

Trypsin: The interaction between this compound and trypsin, a digestive enzyme, has been investigated using multi-spectroscopic techniques and molecular modeling researchgate.net. This compound quenches trypsin fluorescence via a combined dynamic and static quenching mechanism, indicating the formation of a this compound-trypsin complex researchgate.net. Thermodynamic analyses suggest that hydrophobic interactions are the primary force stabilizing this complex, although hydrogen bonds also play a role researchgate.net. Energy transfer was observed within the this compound-trypsin complex researchgate.net. This compound also induced conformational changes in trypsin, leading to a loosening of its polypeptide backbone and a transformation of partial β-sheet and random coil structures into an α-helix structure. This compound was found to be in closer proximity to tryptophan residues than tyrosine residues within the complex researchgate.net.

Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in inflammatory responses, contributing to its anti-inflammatory action patsnap.com.

Neurotransmitter-degrading Enzymes: this compound may also modulate neurotransmitter systems by inhibiting enzymes that degrade neurotransmitters, potentially enhancing neural communication and improving cognitive functions patsnap.com.

Cellular Receptor Interactions: While specific cellular receptors directly bound by this compound are not extensively detailed in the provided search results, its neuroprotective properties suggest an involvement in modulating neurotransmitter systems and signaling pathways vital for neuronal survival and function patsnap.com. This compound's ability to induce apoptosis in cancerous cells is thought to be mediated through the activation of specific signaling pathways that lead to programmed cell death in abnormal cells patsnap.com. The interaction of small molecules with cellular receptors typically involves selective binding that triggers conformational changes in the receptor, initiating intracellular signaling cascades openaccessjournals.comopen.edu.

Pharmacokinetics and Biotransformation of Helicid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Helicid, a natural phenolic glycoside, has been noted for its poor oral absorption and low bioavailability, largely attributed to its weak lipophilicity researchgate.netresearchgate.net. This limitation has driven research into its pharmacokinetic properties to enhance its therapeutic application plos.orgsemanticscholar.org.

Bioavailability Research

Studies in beagle dogs have provided specific insights into the bioavailability of this compound. Following intravenous administration, this compound exhibited a mean area under the curve from time zero to infinity (AUC0-∞) of 12062.06 ± 2482.69 ng/mL·h and a terminal half-life (t1/2z) of 2.91 ± 1.37 h, with a maximum concentration (Cmax) of 35613.23 ± 8157.18 ng/mL chemfaces.comnih.govresearchgate.net. After intragastric gavage, the AUC0-∞ was 7589.16 ± 1797.20 ng/mL·h, with a longer t1/2z of 4.10 ± 4.35 h, and Cmax was observed at 0.58 ± 0.20 h chemfaces.comnih.govresearchgate.net. The absolute bioavailability (F) of this compound in beagle dogs was determined to be 15.74 ± 1.87% chemfaces.comnih.govresearchgate.net. General studies also indicate that common oral preparations of this compound have relatively poor bioavailability google.comgoogle.com.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs chemfaces.comnih.govresearchgate.net

| Parameter (Mean ± SD) | Intravenous Administration | Intragastric Gavage Administration |

| AUC0-∞ (ng/mL·h) | 12062.06 ± 2482.69 | 7589.16 ± 1797.20 |

| t1/2z (h) | 2.91 ± 1.37 | 4.10 ± 4.35 |

| Cmax (ng/mL) | 35613.23 ± 8157.18 | - |

| Tmax (h) | - | 0.58 ± 0.20 |

| Absolute Bioavailability (F) | - | 15.74 ± 1.87% |

Chronopharmacokinetics of this compound and its Metabolites

Chronopharmacokinetics investigates how the timing of drug administration influences ADME processes, taking into account the body's biological rhythms biomedpharmajournal.org. A study in rats investigated the chronopharmacokinetics of this compound and three of its phase I metabolites following oral gavage at different time points: 8:00, 14:00, and 0:00 magtech.com.cn. The absorption and metabolism processes of this compound and its metabolites showed significant differences depending on the administration time magtech.com.cn. The degree of absorption, as evaluated by AUC(0-t), for the original drug, oxidation product, and reduction product was highest in the 8:00 administration group compared to the 0:00 and 14:00 groups magtech.com.cn. At each time point, the original drug exhibited a greater AUC than its reduced and oxidized metabolites magtech.com.cn.

Regarding Cmax, the original drug showed higher values in the 0:00 administration group compared to 8:00 and 14:00, while the reduction and oxidation metabolites had higher Cmax in the 8:00 group magtech.com.cn. The time to reach maximum concentration (Tmax) for the original drug and reduced metabolite was longer in the 8:00 group magtech.com.cn. Clearance (CLz/F) for the original drug, reduction metabolite, and oxidation metabolite was fastest in the 14:00 administration group magtech.com.cn. These findings suggest that this compound's absorption and metabolism are significantly influenced by the time of day, with optimal absorption observed at 8:00 and faster elimination at 14:00 magtech.com.cn.

Table 2: Chronopharmacokinetic Trends of this compound and Metabolites in Rats magtech.com.cn

| Parameter | Original Drug | Reduced Metabolite | Oxidized Metabolite |

| AUC(0-t) | 8:00 > 0:00 > 14:00 | 8:00 > 0:00 > 14:00 | 8:00 > 0:00 > 14:00 |

| Cmax | 0:00 > 8:00 > 14:00 | 8:00 > 14:00 > 0:00 | 8:00 > 0:00 > 14:00 |

| Tmax | 8:00 > 14:00 > 0:00 | 8:00 > 14:00 > 0:00 | 8:00 > 0:00 > 14:00 |

| CLz/F | 14:00 > 0:00 > 8:00 | 14:00 > 0:00 > 8:00 | 14:00 > 0:00 > 8:00 |

Preclinical Tissue Distribution and Excretion Studies

Preclinical studies in rats have utilized liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) to quantify this compound in various biosamples, including bile, urine, feces, and most tissues nih.gov. This method allowed for the successful application to preclinical tissue distribution and excretion studies of this compound in rats nih.gov. This compound appeared to be distributed rapidly into a highly perfused central compartment, followed by a less rapid elimination, according to a two-compartment open pharmacokinetic model proposed for intravenous administration in rats researchgate.net. The distribution half-life (t1/2α) values ranged from 4.582 to 5.097 min, and elimination half-life (t1/2β) values ranged from 23.945 to 26.508 min across different doses researchgate.net. The volume of distribution was consistently around 0.035-0.036 L researchgate.net.

Segmental Absorption in Intestinal Models

The segmental absorption of this compound has been investigated using a rat everted intestinal sac model magtech.com.cnresearchgate.net. This model allows for the study of drug absorption in different segments of the intestine, including the duodenum, jejunum, ileum, and colon magtech.com.cn. The absorption of this compound was found to be rapid and time-dependent magtech.com.cn. Crucially, the duodenum segment was identified as the primary site for both the absorption and metabolism of this compound magtech.com.cnresearchgate.net. This finding was the first report on the intestinal segment metabolism of this compound magtech.com.cn.

Metabolite Identification and Characterization

The identification and characterization of this compound metabolites are essential for understanding its biotransformation pathways in vivo. A comprehensive study employed ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) to analyze potential metabolites of this compound in rats nih.govresearchgate.net. This research successfully detected and identified twenty metabolites of this compound, comprising fifteen phase I metabolites and five phase II metabolites nih.gov.

The biotransformation routes identified for this compound include several key metabolic processes: demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation nih.gov. Another study focusing on rat urine identified nine metabolites, with six of them having elucidated biotransformation mechanisms, including glucuronide conjugation, reduction, oxidation, and methylation nih.gov. Among the identified metabolites in urine, oxidized this compound constituted more than 50%, indicating that oxidation is a major biotransformation pathway in vivo nih.gov. The cumulative urine excretion rate of the metabolites, calculated as the mass of this compound, was 8.39% nih.gov.

Table 3: Identified Biotransformation Routes of this compound nih.gov

| Phase | Biotransformation Route |

| I | Demethylation |

| I | Oxidation |

| I | Dehydroxylation |

| I | Hydrogenation |

| I | Decarbonylation |

| II | Glucuronide Conjugation |

| II | Methylation |

Preclinical Investigations and Therapeutic Potential

Neurodegenerative Disorder Research

While direct comprehensive studies focusing on Helicid's efficacy in established neurodegenerative diseases such as Alzheimer's or Parkinson's are limited in the current literature, research has indicated its neuroprotective capabilities within related contexts. This compound has been shown to suppress inflammatory factors and protect nerve cells in the hippocampus of rats modeled with depression. frontiersin.orgnih.gov In C6 glioma cells, administration of this compound led to a reduction in inflammatory factor levels, oxidative stress, and the expression of glial fibrillary acidic protein (GFAP). Concurrently, it promoted the expression of glial cell line-derived neurotrophic factor (GDNF), a crucial factor for neuronal survival and differentiation. nih.govnih.gov These findings suggest that this compound may exert neuroprotective effects through modulating inflammatory processes and oxidative stress, mechanisms that are often implicated in the pathogenesis of neurodegenerative conditions. frontiersin.org

Oxidative Stress and Aging Research

This compound demonstrates significant antioxidative properties in preclinical settings. In C6 glioma cells, this compound administration was observed to reduce oxidative stress. nih.govnih.gov Furthermore, studies have indicated that this compound possesses antioxidative properties that contribute to its protective effects against acute liver injury induced by carbon tetrachloride (CCl₄) in mice. nih.gov This suggests a broader role for this compound as an antioxidant agent, which is relevant given that oxidative stress is a key contributor to cellular damage and the progression of various age-related diseases. mdpi.comnih.govmdpi.comuaeh.edu.mx

Inflammatory Condition Investigations

This compound has been extensively investigated for its anti-inflammatory properties. It has been shown to reverse lipopolysaccharide (LPS)-induced inflammation in C6 glioma cells, an effect mediated through the modulation of prepronociceptin (PNOC). nih.govnih.gov this compound also suppresses inflammatory factors and protects nerve cells in the hippocampus of rats with depression. frontiersin.orgnih.gov Mechanistically, this compound's protective role in cellular inflammatory responses involves regulating NCALD function and repressing hippocampal neuro-inflammation by abating the activation of the IKK/IκBα/NF-κB pathway. nih.gov Additionally, this compound has been shown to significantly regulate the levels of inflammatory cytokines. google.com Its anti-inflammatory properties have also been observed in the context of protecting against CCl₄-induced acute liver injury in mice. nih.gov

Pain Management Studies

Preclinical studies have demonstrated this compound's potential in pain management. In a neuropathic pain-like model in mice, this compound was found to alleviate pain and associated sleep disturbances. ucl.ac.uk Specifically, this compound administered at doses of 100, 200, or 400 mg kg⁻¹ significantly increased the mechanical threshold by 2.5-, 2.8-, and 3.1-fold, respectively, for a duration of 3 hours post-administration. ucl.ac.uk Furthermore, this compound reversed the increased c-Fos expression in neurons of the rostral anterior cingulate cortex and tuberomammillary nucleus, and the decreased c-Fos expression in the ventrolateral preoptic area, which are brain regions implicated in pain processing. ucl.ac.uk this compound has also been reported to exert sedative, analgesic, and hypnotic effects.

Table 1: this compound's Effect on Mechanical Threshold in Neuropathic Pain Model Mice

| Dose (mg kg⁻¹) | Increase in Mechanical Threshold (Fold) | Duration (hours) |

| 100 | 2.5 | 3 |

| 200 | 2.8 | 3 |

| 400 | 3.1 | 3 |

Potential in Depression Treatment

This compound has exhibited promising antidepressant pharmacological activities in preclinical models. Research has shown that this compound has an antidepressant effect in rats subjected to a chronic unpredictable mild stress (CUMS) model, a common preclinical model for depression. frontiersin.orgnih.gov In these models, this compound successfully reversed several depression-like symptoms, including impaired movement, reduced sucrose (B13894) preference, lower emotional behavior scores, and weight loss. nih.gov Mechanistically, this compound increased the number of bromodeoxyuridine (BrdU)-positive cells in the dentate gyrus of the hippocampus and enhanced the expression of brain-derived neurotrophic factor (BDNF). nih.gov It also regulated levels of corticosterone (B1669441) (CORT), inflammatory cytokines, and 5-hydroxytryptamine (5-HT), and reversed CUMS-induced decreases in 5-HT1A receptor expression. nih.govgoogle.com The antidepressive effects of this compound were noted to be similar to those achieved by fluoxetine, suggesting that its actions are likely attributable to the promotion of hippocampal neurotrophin expression through the activation of the serotonergic system. google.com this compound is a bioactive constituent of Helicia nilgirica Bedd, a Chinese traditional herbal medicine historically used for conditions including depression. google.com

Table 2: Key Effects of this compound in Chronic Unpredictable Mild Stress (CUMS) Model Rats

| Parameter | This compound Effect (vs. CUMS control) |

| Depressive-like behaviors | Reversed |

| Sucrose preference | Increased |

| BrdU-positive cells (hippocampus) | Increased |

| Brain-derived neurotrophic factor (BDNF) | Enhanced expression |

| Corticosterone (CORT) levels | Regulated |

| Inflammatory cytokines | Regulated |

| 5-hydroxytryptamine (5-HT) levels | Regulated |

| 5-HT1A receptor expression | Reversed decrease |

Research in Ischemic Cardiovascular and Cerebrovascular Diseases

While this compound exhibits anti-inflammatory and antioxidative properties that could be broadly beneficial for vascular health nih.gov, specific detailed preclinical research demonstrating its direct efficacy in models of ischemic cardiovascular diseases (e.g., myocardial infarction) or cerebrovascular diseases (e.g., ischemic stroke) is not prominently documented in the current available literature. Some general claims in patent literature mention its potential for cardiovascular and cerebrovascular diseases, but without specific preclinical data details on these conditions. google.com

Future Clinical Applications and Translational Research

The promising preclinical findings for this compound suggest several avenues for future clinical applications and translational research. Its demonstrated efficacy in treating depressive disorders google.com and alleviating neuropathic pain and sleep disturbances ucl.ac.uk positions it as a potential candidate for further clinical development in these areas. Translational research efforts will be crucial to bridge the gap between these preclinical observations and human therapeutic use. A key consideration for future development is addressing this compound's low oral bioavailability, as highlighted by studies showing that certain ester derivatives, such as this compound acetic ester, exhibit enhanced solubility and membrane penetration, leading to significantly increased activity (e.g., 50 times more active as a cholinesterase inhibitor than free this compound). This indicates that chemical modifications could improve its pharmacokinetic profile and therapeutic effectiveness, facilitating its translation into viable clinical treatments.

Challenges and Innovations in Helicid Research

Enhancing Bioavailability through Novel Delivery Systems

A significant challenge in the research and development of Helicid is its poor oral absorption and low bioavailability, primarily attributed to its weak lipophilicity. researchgate.net To overcome this limitation, researchers are actively exploring and developing novel drug delivery systems. nstchemicals.comresearchgate.net These advanced systems aim to enhance the compound's absorption, improve its pharmacokinetic profile, and ensure a more efficient delivery to target sites. interesjournals.orgpreprints.org

Novel drug delivery systems, such as nanocarriers, including liposomes, polymeric nanoparticles, and dendrimers, offer promising avenues. interesjournals.org These nanoscale systems can encapsulate this compound, thereby protecting it from degradation and facilitating controlled release. interesjournals.org Furthermore, their surface properties can be modified to enable site-specific drug delivery, which increases drug concentration at the target site while minimizing off-target effects. interesjournals.org

One innovative approach involves the use of modified coaxial electrospraying to produce core-shell nanoparticles. researchgate.net In a study, a solution containing this compound and polyvinylpyrrolidone (B124986) (PVP) K10 was used as the shell working liquid, deposited on a shellac core. researchgate.net This method resulted in an extremely thin nanocoating layer of the drug-polymer composite, estimated at 7 nm. researchgate.net In vitro dissolution tests demonstrated that this formulation led to the immediate release of the poorly water-soluble this compound within one minute, a significant improvement compared to raw this compound, where only 11.4% dissolved over 30 minutes. researchgate.net This suggests that such core-shell matrix composites have potential for rapidly dissolving dosage forms, which could lead to faster therapeutic effects. researchgate.net

The following table summarizes key pharmacokinetic parameters of this compound, highlighting the bioavailability challenge:

| Parameter | Intravenous Administration (i.v.) Mean ± SD (Beagle Dogs) biocrick.com | Intragastric Gavage Administration (i.g.) Mean ± SD (Beagle Dogs) biocrick.com |

| AUC₀-∞ (ng/mL·h) | 12062.06 ± 2482.69 | 7589.16 ± 1797.20 |

| Terminal Half-life (t₁/₂ z) (h) | 2.91 ± 1.37 | 4.10 ± 4.35 |

| Cmax (ng/mL) | 35613.23 ± 8157.18 | - |

| Tmax (h) | - | 0.58 ± 0.20 |

| Absolute Bioavailability (F) | - | 15.74 ± 1.87% |

Creation of Synergistic Combinations with Other Bioactive Compounds

The exploration of synergistic combinations of this compound with other bioactive compounds represents a promising innovation in enhancing its therapeutic effects. nstchemicals.com Synergy occurs when the combined effect of compounds is greater than the sum of their individual effects. nih.gov This approach can lead to improved therapeutic outcomes, potentially allowing for lower dosages of individual compounds and mitigating limitations such as low potency. nih.govmdpi.comfrontiersin.org

A notable example of such synergy involves this compound and diazepam. Molecular docking studies and in vivo experiments have demonstrated that this compound significantly extended the duration of sleep and provided a faster sleep onset. researchgate.net The combination of this compound and diazepam further elevated the sedation duration and lowered the onset time, indicating a synergistic effect. researchgate.net

The principle behind synergistic combinations often involves multiple compounds targeting different biological processes. For instance, polyphenols in plant extracts can increase bacterial membrane permeability, thereby facilitating the uptake of antibiotics and enhancing their intracellular activity. mdpi.com This highlights the potential for this compound, as a phenolic glycoside, to be part of multi-component formulations that leverage diverse mechanisms of action for enhanced efficacy. nstchemicals.commdpi.comfrontiersin.org

Addressing Research Gaps and Future Directions

Despite significant progress, several research gaps remain in the comprehensive understanding and application of this compound. Current research primarily focuses on its neuroprotective, antioxidant, anti-inflammatory, and pain management properties. nstchemicals.com However, there is a recognized need for advanced clinical trials to fully evaluate this compound's efficacy and safety for specific therapeutic applications. nstchemicals.com

Future directions in this compound research involve further modification of its structure to improve its activity and to explore other potential biological activities beyond those currently established. researchgate.net This includes deeper investigations into its mechanisms of action at a molecular level. researchgate.net

More broadly, the field of drug delivery systems, which is highly relevant to this compound, is moving towards personalized medicine and smart therapeutics. interesjournals.orgpreprints.org This involves tailoring formulations to individual patient needs and integrating advanced technologies for precise control over drug release and targeting. interesjournals.orgpreprints.org The future of medical treatment is anticipated to increasingly rely on the seamless integration of natural compounds like this compound with traditional medical practices, leading to more holistic and effective treatment strategies. frontiersin.org

Conclusion and Future Perspectives in Helicid Research

Summary of Key Research Findings

Helicid, a glycoside first isolated from the seeds of Helicia nilagirica, has been the focus of numerous preclinical studies revealing its diverse biological effects. Research has consistently highlighted its significant neuroprotective, anti-inflammatory, analgesic, and sedative-hypnotic properties.

Neuroprotective and Antidepressant Effects: Studies have demonstrated that this compound can mitigate depression-like behaviors in animal models. This effect is attributed, in part, to its ability to modulate the serotonergic system and promote the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. youtube.com Furthermore, this compound has been shown to protect neuronal cells from damage, suggesting its potential in the management of neurodegenerative conditions. researchgate.net

Anti-inflammatory and Antioxidant Activities: A significant body of research points to this compound's potent anti-inflammatory and antioxidant capabilities. The mechanism underlying these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. nih.govgoogle.com By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation and oxidative stress. nih.govgoogle.com

Analgesic Properties: this compound has been traditionally used for its analgesic effects, and scientific studies have begun to validate this use. Research in animal models of neuropathic pain has shown that this compound can significantly increase the mechanical pain threshold. nih.gov This pain-alleviating effect is linked to its ability to modulate neuronal activity in brain regions associated with pain perception. nih.gov

Sedative-Hypnotic Effects: The sedative and hypnotic properties of this compound have also been a subject of investigation. Studies have shown that it can increase the duration of non-rapid eye movement (NREM) sleep in animal models of insomnia related to neuropathic pain. nih.gov This suggests its potential as a therapeutic agent for sleep disturbances, particularly those co-occurring with chronic pain.

Implications for Drug Discovery and Development

The diverse pharmacological profile of this compound makes it a valuable lead compound in the drug discovery and development process. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The unique chemical scaffold of this compound provides a foundation for the synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

The exploration of this compound and its analogues could lead to the development of new classes of drugs for a variety of conditions. For instance, its demonstrated antidepressant effects have led to a patent for its use in manufacturing medicine to treat depression and related disorders. google.com This highlights the tangible translational potential of this compound research.

Medicinal chemists can utilize the core structure of this compound to design and synthesize new molecules with improved therapeutic indices. By modifying specific functional groups on the this compound molecule, it may be possible to enhance its activity against specific targets while minimizing off-target effects. This approach, known as lead optimization, is a critical step in the journey from a natural product to a marketable pharmaceutical.

Future Avenues for this compound Research

While significant progress has been made in understanding the pharmacological properties of this compound, several promising avenues for future research remain.

Elucidation of Detailed Mechanisms of Action: Further investigation is needed to fully unravel the molecular mechanisms underlying this compound's diverse effects. While the modulation of the NF-κB pathway and the serotonergic system has been identified, a more comprehensive understanding of its interactions with other signaling pathways and molecular targets is crucial. Advanced techniques such as proteomics and transcriptomics could provide a more holistic view of its cellular effects.

Development of Novel Derivatives: A key area for future research is the rational design and synthesis of novel this compound derivatives. By leveraging the existing structure-activity relationship data, medicinal chemists can create analogues with improved efficacy, bioavailability, and safety profiles. These new chemical entities could be tailored to target specific diseases with greater precision.

Exploration of New Therapeutic Applications: The broad biological activity of this compound suggests that its therapeutic potential may extend beyond its currently known effects. Future studies should explore its efficacy in other disease models, such as those for chronic inflammatory diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and other central nervous system disorders.

Clinical Trials: To date, the majority of research on this compound has been preclinical. The next logical step is to progress promising findings into well-designed clinical trials to evaluate its safety and efficacy in human subjects. Such trials are essential to translate the wealth of preclinical data into tangible clinical benefits for patients.

Q & A

Q. How can computational chemistry improve target prediction for this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against putative targets (e.g., GSK-3β, NMDA receptors). Validate predictions with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Synthesize top-scoring derivatives and test in vitro/in vivo for functional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.